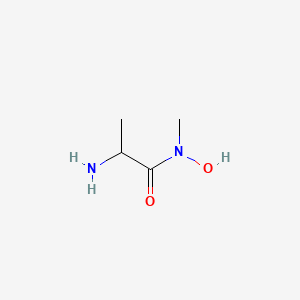![molecular formula C32H30N8O B14188630 2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[[4-[5-(1-methyl-1H-tetrazol-5-yl)-3-phenyl-2-pyridinyl]phenyl]methyl]-4-piperidinyl]-](/img/structure/B14188630.png)
2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[[4-[5-(1-methyl-1H-tetrazol-5-yl)-3-phenyl-2-pyridinyl]phenyl]methyl]-4-piperidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[[4-[5-(1-methyl-1H-tetrazol-5-yl)-3-phenyl-2-pyridinyl]phenyl]methyl]-4-piperidinyl]- is a complex organic compound with a unique structure that combines several functional groups. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[[4-[5-(1-methyl-1H-tetrazol-5-yl)-3-phenyl-2-pyridinyl]phenyl]methyl]-4-piperidinyl]- can be achieved through several synthetic routes. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes. This reaction typically uses reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . Other methods include the transformation of benzimidazolium salts, synthesis from arylureas, and a Curtius reaction of anthranilic acids or phthalic anhydrides .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclocarbonylation reactions under controlled conditions. The use of catalysts such as CO2 with [DBUH][AcO] or Pd(OAc)2 can enhance the efficiency and yield of the reaction . These methods require precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[[4-[5-(1-methyl-1H-tetrazol-5-yl)-3-phenyl-2-pyridinyl]phenyl]methyl]-4-piperidinyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of benzimidazol-2-one derivatives can yield monohalo derivatives .
Scientific Research Applications
2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[[4-[5-(1-methyl-1H-tetrazol-5-yl)-3-phenyl-2-pyridinyl]phenyl]methyl]-4-piperidinyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[[4-[5-(1-methyl-1H-tetrazol-5-yl)-3-phenyl-2-pyridinyl]phenyl]methyl]-4-piperidinyl]- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor and inhibits its activity, leading to various therapeutic effects . Additionally, its ability to inhibit tubulin polymerization disrupts microtubule formation, which is crucial for cell division and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 2-Hydroxybenzimidazole
- N,N’- (1,2-Phenyleneurea)
- o-Phenyleneurea
- Benzamidazole-2 (3H)-one
- 2-Oxobenzimidazole
- 2 (3H)-Oxobenzimidazole
- 2-Hydroxy-1H-benzimidazole
Uniqueness
What sets 2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[[4-[5-(1-methyl-1H-tetrazol-5-yl)-3-phenyl-2-pyridinyl]phenyl]methyl]-4-piperidinyl]- apart from similar compounds is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to act as a histamine H3-receptor antagonist and inhibit tubulin polymerization makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C32H30N8O |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
3-[1-[[4-[5-(1-methyltetrazol-5-yl)-3-phenylpyridin-2-yl]phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C32H30N8O/c1-38-31(35-36-37-38)25-19-27(23-7-3-2-4-8-23)30(33-20-25)24-13-11-22(12-14-24)21-39-17-15-26(16-18-39)40-29-10-6-5-9-28(29)34-32(40)41/h2-14,19-20,26H,15-18,21H2,1H3,(H,34,41) |
InChI Key |
MAIWERCSNSCGHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=C(N=C2)C3=CC=C(C=C3)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


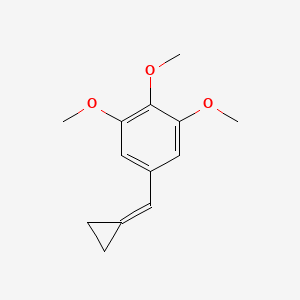
![2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14188555.png)
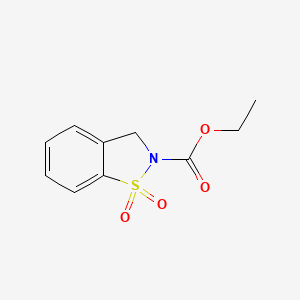
![[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14188563.png)
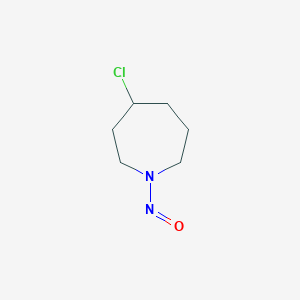
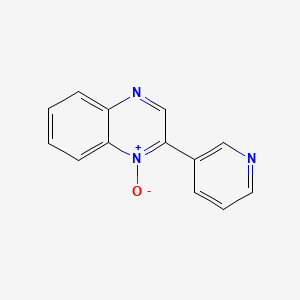

![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)
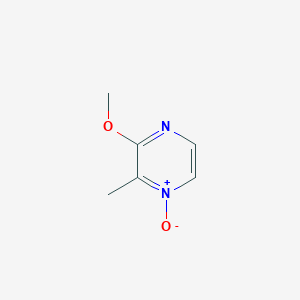
![Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate](/img/structure/B14188600.png)

![4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14188610.png)
![(9-Chlorobenzo[h]isoquinolin-6-yl)methanol](/img/structure/B14188619.png)
